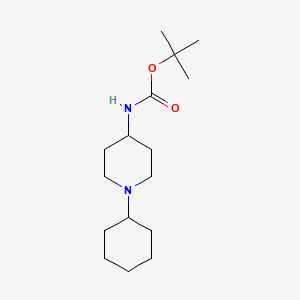

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Design and Bioisosteres

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate: (BCP) serves as a bioisostere for 1,4-disubstituted arenes, tert-butyl, and alkyne groups. These bioisosteres play a crucial role in drug design by expanding chemical space and improving biological profiles. BCPs offer desirable properties such as membrane permeability, solubility, and metabolic stability. Researchers have explored BCP analogues for various biologically-relevant targets, including peptides, nucleosides, and pharmaceuticals .

Photochromic and Thermochromic Materials

While not directly related to drug development, BCP derivatives have been investigated for their photochromic and thermochromic properties. Careful examination of polymorphs revealed that tert-butyl substitution on certain BCP-like structures induced photochromism. These materials exhibit color changes upon exposure to light and temperature variations, making them interesting for applications in sensors, displays, and smart materials .

Biological Studies and Pharmacokinetics

Although less explored, BCP derivatives may have implications in biological studies. Their bioisosteric properties could influence interactions with biological receptors or transporters. Additionally, understanding the pharmacokinetics of BCP-containing drugs may provide insights into their distribution, metabolism, and excretion.

Mecanismo De Acción

The mechanism of action of “tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate” is not clear as it seems to be a compound used in scientific research. More studies are needed to understand its mechanism of action.

Safety and Hazards

The safety data sheet for “tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate” indicates that it may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . More detailed safety information should be available in the material safety data sheet (MSDS) provided by the manufacturer .

Propiedades

IUPAC Name |

tert-butyl N-(1-cyclohexylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-13-9-11-18(12-10-13)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXXUWURHXATFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286265-91-5 | |

| Record name | Carbamic acid, N-(1-cyclohexyl-4-piperidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

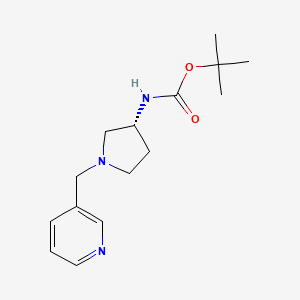

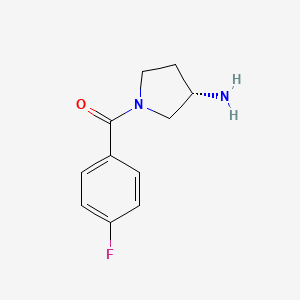

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

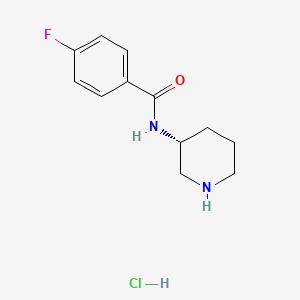

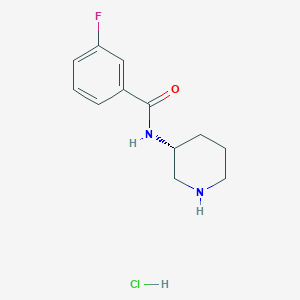

![(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B3027330.png)